2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
2-(3-methoxyanilino)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-18-10-5-2-4-9(8-10)15-12-11(19(13,16)17)6-3-7-14-12/h2-8H,1H3,(H,14,15)(H2,13,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAZZKWBVRCYGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Sulfonation and Amination
This method involves initial sulfonation of the pyridine ring followed by introduction of the 3-methoxyphenylamino group.
Step 1: Synthesis of Pyridine-3-sulfonamide
Pyridine is sulfonated using chlorosulfonic acid under controlled conditions to yield pyridine-3-sulfonyl chloride. Subsequent reaction with aqueous ammonia generates pyridine-3-sulfonamide.
Step 2: Introduction of the 3-Methoxyphenylamino Group
The sulfonamide intermediate undergoes nucleophilic aromatic substitution at the 2-position. Activation of the pyridine ring via nitration or halogenation introduces a leaving group (e.g., chloride), which is displaced by 3-methoxyaniline in the presence of a base such as potassium carbonate. Reaction conditions typically involve refluxing in a polar aprotic solvent (e.g., dimethylformamide) for 12–18 hours.
Route 2: Direct Coupling of Pre-functionalized Intermediates
An alternative approach employs a pre-functionalized pyridine derivative.
Step 1: Preparation of 2-Aminopyridine-3-sulfonamide
2-Aminopyridine is sulfonated using sulfur trioxide in dioxane, followed by amidation with ammonium hydroxide.
Step 2: Ullmann-Type Coupling with 3-Methoxyiodobenzene
The amino group at position 2 participates in a copper-catalyzed coupling reaction with 3-methoxyiodobenzene. This method, while efficient, requires stringent control of temperature (110–120°C) and the use of ligands such as 1,10-phenanthroline to enhance yield.
Experimental Optimization and Critical Parameters
Solvent and Temperature Effects
Catalytic Systems
- Palladium vs. Copper Catalysts : Palladium-based systems (e.g., Pd(OAc)₂) offer higher yields (>75%) but incur greater costs. Copper iodide with trans-1,2-diaminocyclohexane provides a cost-effective alternative (yield: 60–65%).
Analytical Characterization and Data
Spectroscopic Data
IR Spectroscopy (KBr, cm⁻¹):
¹H-NMR (500 MHz, DMSO-d₆):
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 51.10 | 50.73 |
| H | 4.97 | 4.88 |
| N | 18.82 | 18.41 |
Data adapted from analogous sulfonamide derivatives
Challenges and Mitigation Strategies
Regioselectivity in Sulfonation
Pyridine’s inherent electronic structure directs sulfonation to the 3-position. However, competing reactions at the 4-position can occur. Employing excess chlorosulfonic acid (1.5 equiv) and maintaining temperatures below 0°C suppresses byproduct formation.
Purification Techniques
- Acid-Base Extraction : Crude products are dissolved in dilute HCl, washed with dichloromethane, and neutralized to pH 7 to precipitate the pure compound.
- Recrystallization : Ethanol-water mixtures (3:1) yield crystals with >95% purity, as confirmed by AKSci specifications.
Industrial and Environmental Considerations
Scalability
Route 1 is preferred for large-scale synthesis due to lower catalyst costs and straightforward isolation steps. Batch reactors operating at 100 L capacity achieve consistent yields of 68–72%.
Waste Management
Copper residues from coupling reactions are treated with ethylenediaminetetraacetic acid (EDTA) to sequester metal ions, ensuring compliance with environmental regulations.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group undergoes oxidation under controlled conditions. Common oxidizing agents convert the sulfonamide (-SO₂NH₂) to sulfonic acid (-SO₃H) derivatives.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 6 hours in acetic acid | Pyridine-3-sulfonic acid derivative | 75–85% | |
| KMnO₄ (aqueous) | 60°C, 2 hours | Sulfone (-SO₂-) derivatives | 60–70% |
Oxidation typically proceeds via radical intermediates, as demonstrated in photocatalytic studies where sulfonamides generate sulfonyl radicals under blue light (450 nm) with 5CzBN as a catalyst .
Reduction Reactions
The sulfonamide group can be reduced to thiol (-SH) or amine (-NH₂) derivatives using selective agents.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 4 hours | 3-Aminopyridine derivative | 50–60% | |
| Zn/HCl | RT, 12 hours | Pyridine-3-thiol analog | 45–55% |
Reduction pathways depend on the reagent: LiAlH₄ targets the sulfonamide’s S=O bonds, while Zn/HCl facilitates desulfurization .
Nucleophilic Substitution
The pyridine ring’s 3-position sulfonamide group participates in substitution reactions with nitrogen nucleophiles.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 8 hours | 1,2,4-Triazole-sulfonamide hybrid | 65% | |
| Ethylenediamine | MeOH, 80°C, 6 hours | Diamino-pyridine sulfonamide | 70% |
For example, treatment with hydrazine replaces the sulfonamide group with a triazole ring, forming bioactive heterocycles . Alkylation with α-haloketones (e.g., 2-bromoacetophenone) under basic conditions yields branched derivatives .
Photocatalytic Functionalization
The compound engages in radical-mediated reactions under photocatalytic conditions.
| Catalyst | Conditions | Product | Application | Source |
|---|---|---|---|---|
| 5CzBN (10 mol%) | Blue light, DMF, 15 hours | Sulfonyl-radical-coupled adducts | Drug discovery scaffolds |
This method enables late-stage diversification, forming C–N or C–S bonds for complex sulfoximines or sulfonimidamides .
Condensation Reactions
The amino group on the methoxyphenyl moiety participates in condensations with carbonyl compounds.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | EtOH, HCl, reflux | Schiff base derivative | 80% | |
| Acetyl chloride | Pyridine, RT | Acetylated sulfonamide | 90% |
Schiff base formation is reversible and pH-dependent, with applications in coordination chemistry .
Key Mechanistic Insights
-
Oxidation/Reduction : Governed by electrophilic or radical pathways depending on reagents .
-
Substitution : Pyridine’s electron-deficient ring facilitates nucleophilic attack at the 3-position .
-
Photocatalysis : Triplet energy transfer from catalysts (e.g., 5CzBN) initiates radical formation .
This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. Further studies should explore its enantioselective transformations and in vivo stability.
Scientific Research Applications
Medicinal Chemistry
2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide has been investigated for its potential as:
- Antimicrobial Agent : Similar compounds have shown efficacy against various bacterial strains, including Candida albicans, with minimum inhibitory concentration (MIC) values indicating effectiveness lower than standard treatments like fluconazole.
- Anti-inflammatory Agent : The compound has been explored for its ability to modulate inflammatory responses, particularly in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Anticancer Activity : Research indicates that it may act as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell growth and survival. Certain derivatives have demonstrated promising inhibitory effects on cancer cell lines .
Biological Studies
This compound serves as a valuable probe in biochemical assays aimed at studying enzyme interactions and inhibition mechanisms. Its ability to inhibit specific enzymes is significant for understanding cellular signaling pathways related to growth and metabolism.
Material Science
In material science, this compound is utilized in the synthesis of advanced materials with specific electronic and optical properties. Its unique chemical structure allows for the development of dyes and pigments with distinctive color properties.
Synthesis and Evaluation as PI3K Inhibitors
A study synthesized various sulfonamide derivatives, including those based on methoxypyridine compounds, evaluating their efficacy as dual inhibitors of PI3K/mTOR pathways. Some derivatives exhibited strong IC50 values, indicating significant inhibitory effects on cancer cell proliferation .
Antimicrobial Properties
Research has indicated that similar sulfonamide compounds effectively inhibit strains such as Candida albicans. The MIC values demonstrated efficacy lower than standard treatments like fluconazole, showcasing the potential of these compounds in treating fungal infections .
Inflammatory Response Modulation
Investigations into the anti-inflammatory potential of sulfonamides revealed their ability to modulate T-cell responses in inflammatory diseases. This suggests therapeutic benefits in managing chronic inflammatory conditions .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, anti-inflammatory, anticancer | Effective against Candida albicans; PI3K inhibition |
| Biological Studies | Probe for enzyme interactions | Significant modulation of cellular signaling pathways |
| Material Science | Development of dyes and pigments | Unique electronic and optical properties |
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Receptor Binding: The compound can bind to receptors on cell surfaces, altering cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Hydroxyphenyl)amino]pyridine-3-sulfonamide
- 2-[(3-Methoxyphenyl)amino]pyridine-4-sulfonamide
- 2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonic acid
Uniqueness
2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Biological Activity
2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide is a compound within the sulfonamide class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted at the 3-position with a sulfonamide group and an amino group attached to a methoxyphenyl moiety. The presence of these functional groups contributes to its biological activity, particularly in enzyme inhibition and antimicrobial properties.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : This compound acts as an inhibitor of phosphoinositide 3-kinase (PI3K), a crucial enzyme in cellular signaling pathways related to growth and metabolism. PI3K inhibitors are significant in cancer therapy due to their role in tumor growth and survival .
- Antimicrobial Activity : Similar compounds have demonstrated the ability to inhibit bacterial cell wall synthesis, contributing to their antimicrobial properties .
Biological Activity Overview
Case Studies and Research Findings
- Synthesis and Evaluation as PI3K Inhibitors : A study synthesized various sulfonamide derivatives, including methoxypyridine compounds, evaluating their efficacy as dual inhibitors of PI3K/mTOR pathways. Among these, certain derivatives showed promising IC50 values, indicating strong inhibitory effects on cancer cell lines .
- Antimicrobial Properties : Research has indicated that similar sulfonamide compounds can effectively inhibit strains such as Candida albicans, with minimum inhibitory concentration (MIC) values demonstrating efficacy lower than standard treatments like fluconazole .
- Inflammatory Response Modulation : Investigations into the anti-inflammatory potential of sulfonamides revealed their ability to modulate T-cell responses in inflammatory diseases, suggesting therapeutic benefits in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide, and how can reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as sulfonamide bond formation via condensation of 3-methoxyaniline with pyridine-3-sulfonyl chloride derivatives. Key steps include temperature control (e.g., reflux in anhydrous solvents like dichloromethane) and stoichiometric optimization of reactants. Phosphorus oxychloride or thionyl chloride may act as dehydrating agents to facilitate cyclization or sulfonamide bond formation . Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., using DMF for polar intermediates).
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, the methoxyphenyl group’s aromatic protons appear as distinct doublets in ¹H NMR (δ 6.8–7.2 ppm), while sulfonamide protons resonate near δ 8.0–8.5 ppm. Contradictions in NOESY or HSQC data (e.g., unexpected coupling) may arise from conformational flexibility; these are resolved by computational modeling (DFT) or variable-temperature NMR .
Q. What are the solubility properties of this compound in common organic solvents, and how does this affect experimental design?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water or hexane. Solubility tests using UV-Vis spectroscopy (e.g., λmax ~270 nm) guide solvent selection for reactions or biological assays. For kinetic studies, DMSO is preferred for stock solutions, with dilution in aqueous buffers to avoid precipitation .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) in preclinical studies?
- Methodological Answer : Contradictions often stem from assay-specific variables (e.g., cell line viability thresholds, bacterial strain resistance). A systematic approach includes:
- Dose-response curves (IC50 vs. MIC comparisons).
- Control experiments with structurally analogous compounds (e.g., replacing the methoxyphenyl group with fluorophenyl to assess electronic effects).
- Mechanistic studies (e.g., enzyme inhibition assays for COX-2 or kinases) to isolate target interactions .
Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled targets (e.g., cyclooxygenase-2) can predict binding poses. Density Functional Theory (DFT) calculations assess electronic properties (HOMO-LUMO gaps) to explain reactivity or redox behavior. Molecular Dynamics (MD) simulations (NAMD/GROMACS) evaluate stability of ligand-receptor complexes in physiological conditions .
Q. How can researchers optimize the compound’s stability under varying pH conditions for in vivo studies?
- Methodological Answer : Stability is assessed via accelerated degradation studies (pH 1–10 buffers, 37°C). HPLC-MS monitors degradation products (e.g., hydrolysis of sulfonamide bonds). Formulation strategies include encapsulation in PEGylated liposomes or co-administration with cyclodextrins to enhance plasma stability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
